Lotrafiban vs. Intravenous GPIIb/IIIa Antagonists: Shear-Induced Platelet Adhesion Potency (IC50 Comparison)
In a head-to-head comparative study using the Cone and Plate(let) Analyzer (CPA) under high-shear conditions (simulating stenotic arterial flow), lotrafiban demonstrated an IC50 of 438 nM for inhibiting shear-induced platelet adhesion. This potency was approximately 13-fold weaker than abciximab (IC50 = 43 nM) but nearly equivalent to tirofiban (IC50 = 430 nM) and over 10-fold more potent than eptifibatide (IC50 = 5781 nM) [1]. Notably, among oral fibans, lotrafiban was intermediate in potency compared to roxifiban (IC50 = 35 nM) and sibrafiban (IC50 = 91 nM), but more potent than orbofiban (IC50 = 606 nM) [1].
| Evidence Dimension | Inhibition of shear-induced platelet adhesion (IC50) |
|---|---|
| Target Compound Data | IC50 = 438 nM (lotrafiban, free acid form) |
| Comparator Or Baseline | Abciximab (IC50 = 43 nM); Tirofiban (IC50 = 430 nM); Eptifibatide (IC50 = 5781 nM); Roxifiban (IC50 = 35 nM); Sibrafiban (IC50 = 91 nM); Orbofiban (IC50 = 606 nM) |
| Quantified Difference | Lotrafiban vs. Abciximab: 10.2-fold less potent; vs. Eptifibatide: 13.2-fold more potent; vs. Tirofiban: equipotent (1.02-fold difference). |
| Conditions | Cone and Plate(let) Analyzer (CPA), whole blood, high shear rate (simulated arterial stenosis), ex vivo. |
Why This Matters
Shear-induced platelet adhesion more closely mimics arterial thrombosis than static aggregation assays; lotrafiban's intermediate potency profile informs model selection for preclinical thrombosis research where high-shear conditions are critical.
- [1] Wang X, Dorsam RT, Lauver A, et al. Comparative analysis of various platelet glycoprotein IIb/IIIa antagonists on shear-induced platelet activation and adhesion. J Pharmacol Exp Ther. 2002 Dec;303(3):1114-20. doi:10.1124/jpet.102.038513. View Source
